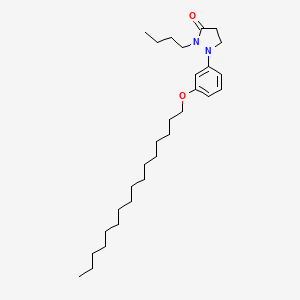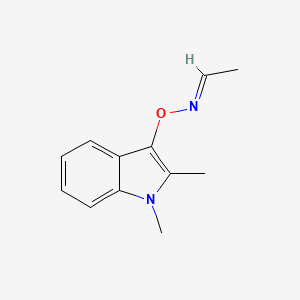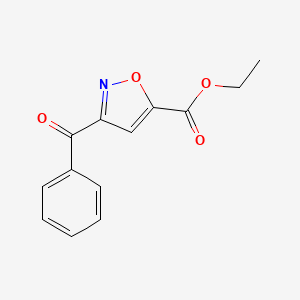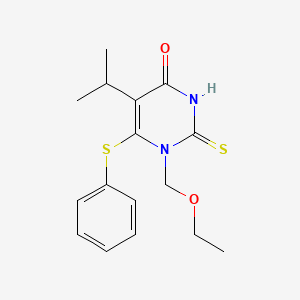
5-Isopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethoxymethyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound that belongs to the class of thioxopyrimidines. This compound is characterized by its unique structure, which includes an ethoxymethyl group, an isopropyl group, and a phenylthio group attached to a dihydropyrimidinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(Ethoxymethyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Introduction of the ethoxymethyl group: This step may involve the alkylation of the dihydropyrimidinone core using ethyl chloroformate in the presence of a base such as triethylamine.
Attachment of the isopropyl group: This can be accomplished through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Incorporation of the phenylthio group: This step may involve the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a thiophenol derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(Ethoxymethyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioxo group can be reduced to a thiol or a thioether using reducing agents like lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiophenol).
Applications De Recherche Scientifique
1-(Ethoxymethyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find use in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Ethoxymethyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one would depend on its specific application. For example, if the compound is used as an enzyme inhibitor, it may exert its effects by binding to the active site of the enzyme and blocking substrate access. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(Ethoxymethyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be compared with other thioxopyrimidine derivatives, such as:
1-(Ethoxymethyl)-5-methyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but with a methyl group instead of an isopropyl group.
1-(Methoxymethyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
1-(Ethoxymethyl)-5-isopropyl-6-(methylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but with a methylthio group instead of a phenylthio group.
Propriétés
Numéro CAS |
136160-33-3 |
|---|---|
Formule moléculaire |
C16H20N2O2S2 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1-(ethoxymethyl)-6-phenylsulfanyl-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H20N2O2S2/c1-4-20-10-18-15(22-12-8-6-5-7-9-12)13(11(2)3)14(19)17-16(18)21/h5-9,11H,4,10H2,1-3H3,(H,17,19,21) |
Clé InChI |
JBXJJJIJIRTXCY-UHFFFAOYSA-N |
SMILES canonique |
CCOCN1C(=C(C(=O)NC1=S)C(C)C)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12906462.png)
![5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12906465.png)
![2H-Furo[3,2-e][1,3]benzodioxole](/img/structure/B12906470.png)
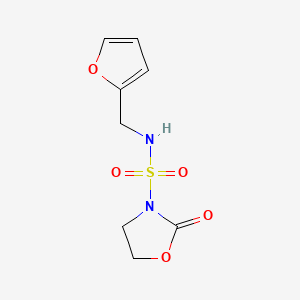
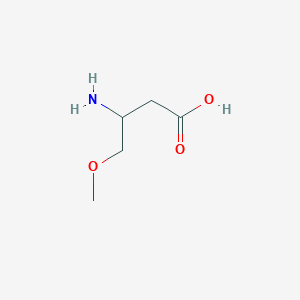


![4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one](/img/structure/B12906508.png)
![6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine](/img/structure/B12906512.png)
